molecular formula C12H12N2O4S B2869057 [(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE CAS No. 873953-34-5

[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE

Cat. No.: B2869057
CAS No.: 873953-34-5
M. Wt: 280.3
InChI Key: ZZSREDRKEPVREW-UHFFFAOYSA-N
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Description

[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features both an oxazole and a thiophene ring

Scientific Research Applications

Chemistry

In chemistry, [(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its ability to interact with specific biological targets makes it a valuable tool in the study of biochemical processes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activity, making them candidates for drug development. Research into their mechanism of action and therapeutic potential is ongoing, with the aim of discovering new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of oxazole derivatives can vary widely depending on the specific derivative and its biological activity. Some oxazole derivatives have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Future Directions

There is an increased demand to develop newer antimicrobial agents and treatments for diseases such as cancer . Oxazole derivatives, due to their wide spectrum of pharmacological activities, are of interest in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the thiophene carboxylate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Comparison with Similar Compounds

Similar Compounds

    Cresol: Cresols are aromatic organic compounds with a hydroxyl group attached to a benzene ring.

    4-Iodobenzoic Acid: This compound features an iodine atom attached to a benzoic acid moiety.

    tert-Butyl Carbamate: This compound contains a carbamate group and is used in various organic synthesis reactions.

Uniqueness

The uniqueness of [(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE lies in its combination of oxazole and thiophene rings, which confer specific chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-7-5-10(14-18-7)13-11(15)6-17-12(16)9-4-3-8(2)19-9/h3-5H,6H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSREDRKEPVREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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